
FIIN-3
Descripción general
Descripción
N-[4-[[[(2,6-dichloro-3,5-dimethoxyanilino)-oxomethyl]-[6-[4-(4-methyl-1-piperazinyl)anilino]-4-pyrimidinyl]amino]methyl]phenyl]-2-propenamide is a member of piperazines.
Mecanismo De Acción
- FGFRs play critical roles in various human cancers, and several FGFR inhibitors are currently under clinical investigation .
- Specifically, FIIN-3 inhibits FGFR1, FGFR2, FGFR3, and FGFR4 with IC50 values of 13.1, 21, 31.4, and 35.3 nM, respectively .
- Additionally, because of its conformational flexibility, this compound can also covalently inhibit EGFR by targeting distinct cysteine residues .
- This unique binding mode confers potent inhibition of cell proliferation, even in the presence of gatekeeper mutants that resist first-generation FGFR inhibitors .
Target of Action
Mode of Action
Result of Action
Análisis Bioquímico
Biochemical Properties
FIIN-3 interacts with FGFRs 1-4, exhibiting IC50s of 13, 21, 31, and 35 nM respectively . It binds covalently to these receptors, inhibiting their activity . The interaction between this compound and FGFRs is ATP-competitive .
Cellular Effects
This compound has been shown to inhibit the proliferation of cells dependent on FGFR1/2/3/4 . It is particularly effective against cells with FGFR1 and FGFR2 gatekeeper mutations, which are often resistant to many current FGFR inhibitors . This compound also inhibits the growth of cancer cell lines in a dose-dependent manner .
Molecular Mechanism
This compound exerts its effects at the molecular level through covalent binding to FGFRs . This binding inhibits the kinase activity of the receptors, disrupting downstream signaling pathways . This compound is unique in its ability to inhibit both the EGF receptor (EGFR) and FGFR covalently by targeting two distinct cysteine residues .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound have not been extensively studied, it has been shown to inhibit the proliferation of FGFR-dependent cells in a dose-dependent manner . This suggests that the effects of this compound may change over time as the concentration of the drug varies.
Metabolic Pathways
This compound is involved in the FGFR signaling pathway . By inhibiting FGFRs, it disrupts downstream signaling and affects cellular processes such as cell proliferation and differentiation .
Actividad Biológica
FIIN-3 is a novel covalent inhibitor that has garnered attention for its ability to target fibroblast growth factor receptors (FGFRs) and epidermal growth factor receptor (EGFR) in various cancer models. This compound is particularly significant due to its effectiveness against gatekeeper mutants of FGFRs, which are often resistant to first-generation inhibitors. This article explores the biological activity of this compound, including its mechanism of action, potency, selectivity, and relevant case studies.
This compound operates through covalent binding to specific cysteine residues within the ATP-binding pocket of FGFRs and EGFR. This dual targeting capability is facilitated by the unique conformational flexibility of its acrylamide substituent, allowing it to bind covalently to distinct sites on these receptors. The compound's binding mode has been elucidated through crystallographic studies, revealing a "DFG-out" conformation that enhances its inhibitory efficacy against both wild-type and mutant forms of FGFRs and EGFR .
Potency and Selectivity
This compound demonstrates potent antiproliferative activity across various cancer cell lines. The following table summarizes its inhibitory potency against different FGFRs and EGFR:
Receptor | IC50 (nM) | Comments |
---|---|---|
FGFR1 | 13 | Potent inhibition |
FGFR2 | 21 | Effective against gatekeeper mutants |
FGFR3 | 31 | Comparable to other inhibitors |
FGFR4 | 35 | Moderate potency |
EGFR | 43 | Strong inhibition, particularly against L858R mutant |
The data indicate that this compound is particularly effective against gatekeeper mutants like V564F and E565K, which are typically resistant to conventional therapies . Additionally, it shows moderate activity against the EGFR L858R/T790M double mutant, which is associated with resistance to first-generation EGFR inhibitors .
Case Study 1: Inhibition in Ba/F3 Cells
A notable study involved the use of Ba/F3 cells engineered to express various FGFRs and EGFR mutants. This compound was tested for its ability to inhibit cell proliferation in this model:
- Experimental Setup : Ba/F3 cells were transformed with either wild-type or mutant FGFRs and EGFR.
- Results : this compound exhibited an EC50 of 135 nM against cells expressing the EGFR vIII fusion protein and an EC50 of 17 nM against L858R mutant cells. In contrast, FIIN-2 showed significantly lower potency in these assays .
Case Study 2: Selectivity Profiling
Further investigations utilizing KinomeScan assays assessed the selectivity of this compound among various kinases:
Aplicaciones Científicas De Investigación
Efficacy Against Cancer Models
FIIN-3 has demonstrated significant antiproliferative activity across various cancer cell lines. The following table summarizes its efficacy against different FGFR and EGFR mutants:
Cell Line | Target | EC50 (nM) | Comments |
---|---|---|---|
Ba/F3 cells (FGFR1-4) | Wild-type FGFRs | 1 - 41 | Potent inhibition across all FGFRs |
Ba/F3 cells (FGFR2 V564F mutant) | Gatekeeper mutant | 64 | Effective against resistant forms |
Ba/F3 cells (EGFR L858R mutant) | Wild-type EGFR | 17 | Highly effective, superior to FIIN-2 |
Ba/F3 cells (EGFR L858R/T790M) | Double mutant | 231 | Moderate activity; resistant to first-generation inhibitors |
Gastric cancer cell lines | Multiple targets | Varies | Effective in preclinical studies |
Ovarian cancer cell lines | Multiple targets | Varies | Demonstrated growth inhibition |
Case Studies
- Inhibition of FGFR Pathway in Lung Cancer : In a study involving lung squamous carcinoma, this compound exhibited strong inhibitory effects on cell proliferation, highlighting its potential as a targeted therapy for FGFR-driven malignancies. The compound's ability to inhibit both FGFR and EGFR pathways suggests a dual-targeting approach that could enhance therapeutic outcomes in patients with co-dependent signaling pathways .
- Combination Therapies : Research indicates that combining this compound with autophagy inhibitors can potentiate its cytotoxic effects on tumor cells. This combination strategy is under investigation for its ability to enhance the efficacy of this compound in various solid tumors, including ovarian and gastric cancers .
Clinical Implications
The clinical relevance of this compound lies in its ability to target resistant mutations in FGFRs and EGFRs, which are common in many cancers. By effectively inhibiting these pathways, this compound may provide a new avenue for treatment in patients who have failed previous therapies. The compound's selectivity and potency make it a promising candidate for further clinical development.
Propiedades
IUPAC Name |
N-[4-[[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]methyl]phenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36Cl2N8O4/c1-5-30(45)40-24-8-6-22(7-9-24)20-44(34(46)41-33-31(35)26(47-3)18-27(48-4)32(33)36)29-19-28(37-21-38-29)39-23-10-12-25(13-11-23)43-16-14-42(2)15-17-43/h5-13,18-19,21H,1,14-17,20H2,2-4H3,(H,40,45)(H,41,46)(H,37,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLKJNSBBVSPFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(CC4=CC=C(C=C4)NC(=O)C=C)C(=O)NC5=C(C(=CC(=C5Cl)OC)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36Cl2N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.